N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-18-9-5-6-16(14-18)22-25-24-19-10-11-21(26-27(19)22)30-13-12-23-20(28)15-31-17-7-3-2-4-8-17/h2-11,14H,12-13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKIPSSDQQVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide is a synthetic compound with a complex molecular structure that includes both triazole and pyridazine moieties. Its potential biological activities have garnered interest in medicinal chemistry, particularly for anti-inflammatory applications. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which comprises phenoxy and acetamide functional groups. The molecular formula is with a molecular weight of approximately 285.31 g/mol. The presence of the triazole ring contributes to its pharmacological properties, as this structural motif is known for diverse biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.31 g/mol |
| Functional Groups | Triazole, Pyridazine, Phenoxy, Acetamide |
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.
The compound may bind effectively to COX enzymes due to structural similarities with known inhibitors. This interaction can potentially modulate inflammatory pathways, leading to reduced symptoms in conditions such as arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rofecoxib | Diaryl heterocycles | COX-II selective inhibitor |
| Celecoxib | Sulfonamide group | COX-II selective inhibitor |
| Indomethacin | Indole structure | Non-selective COX inhibitor |
This table illustrates that while many compounds exhibit COX inhibition, the unique combination of triazole and pyridazine moieties in this compound may confer distinct pharmacological properties.
Research Findings and Case Studies
Despite limited public data specifically on this compound, related studies on triazole derivatives indicate a broad spectrum of biological activities. For instance:
- Antimicrobial Activity : Triazoles have shown efficacy against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), suggesting potential applications in treating infections.
- Cancer Research : Some triazole derivatives have demonstrated anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicates that certain triazole compounds can act as neuroprotectants by modulating neurotransmitter systems.
Summary of Related Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Properties | Induction of apoptosis in cancer cell lines |
| Neuroprotective Effects | Modulation of neurotransmitter systems |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below:
Key Observations:
- Linker and Functional Groups: The ethoxyethyl-phenoxyacetamide chain in the target compound contrasts with AG01AQFE’s ethanamine group, which lacks the acetamide moiety. This difference likely impacts solubility and membrane permeability .
- Toxicity Profile: AG01AQFE exhibits acute oral toxicity (GHS Category 4) and skin irritation, whereas acetamide derivatives (e.g., and compounds) may have reduced toxicity due to stabilized amide bonds .
Pharmacological and Toxicological Data
- AG01AQFE (CAS 1204296-37-6): Classified under GHS for acute toxicity, skin corrosion, and respiratory irritation. Requires stringent handling protocols (e.g., PPE, ventilation) .
- Compounds: Ethoxyphenyl and methyl substituents (e.g., 891117-12-7) are associated with enhanced lipophilicity, which may improve tumor penetration in oncology models .
Stability and Reactivity
- The target compound’s phenoxyacetamide group likely enhances stability compared to AG01AQFE’s primary amine, which is prone to oxidation .
- Triazolopyridazine derivatives with electron-withdrawing groups (e.g., 6-methoxy in ) show increased thermal stability .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, triazolo-pyridazine cores are often constructed via cyclization of hydrazine derivatives with pyridazine precursors. A critical intermediate is the 3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, which undergoes nucleophilic substitution with ethylene glycol derivatives to introduce the ethoxyethyl chain. The phenoxyacetamide group is then appended via a condensation reaction using cyanoacetic acid or chloroacetyl chloride under basic conditions . Key intermediates include halogenated pyridazines and functionalized anilines, as seen in analogous triazolo-pyridazine syntheses .
Q. What safety precautions are recommended when handling this compound during laboratory experiments?
- Methodological Answer : Based on structurally similar triazolo-pyridazine compounds, this compound likely requires handling under fume hoods with proper PPE (gloves, lab coats, eye protection). GHS classifications for related analogs indicate hazards such as acute toxicity (oral, dermal) and eye irritation . Avoid dust generation, and use closed systems for reactions. In case of exposure, follow protocols for rinsing (15+ minutes for eye contact) and seek medical evaluation. Storage should be in airtight containers away from light and moisture .
Advanced Questions
Q. How can researchers optimize the condensation reaction step to improve yield in the synthesis of this compound?
- Methodological Answer : Optimizing the condensation step (e.g., attaching the phenoxyacetamide group) requires careful selection of catalysts and solvents. Evidence from analogous syntheses suggests using coupling agents like EDCI or DCC in anhydrous DMF or THF to activate the carboxylic acid moiety . Temperature control (0–5°C during reagent addition, followed by room-temperature stirring) minimizes side reactions. Monitoring reaction progress via TLC or HPLC ensures timely quenching. For challenging steps, microwave-assisted synthesis has been reported to enhance efficiency in triazolo-pyridazine derivatives .
Q. What analytical techniques are most effective for confirming the structural integrity of the triazolo-pyridazine core in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of triazolo-thiadiazole derivatives . For routine analysis, - and -NMR can verify proton environments (e.g., methoxy and triazole protons) and carbon connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm) . Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How do variations in substituent groups (e.g., methoxy vs. phenoxy) influence the compound's physicochemical properties, and what methodological approaches are used to study these effects?
- Methodological Answer : Substituents significantly impact solubility, lipophilicity (logP), and bioavailability. For example, the methoxy group enhances electron-donating effects, potentially increasing metabolic stability, while the phenoxy moiety may improve receptor binding. Computational tools like DFT calculations predict electronic effects, while experimental methods include:
- LogP determination : Shake-flask or HPLC-based methods .
- Solubility studies : Equilibrium solubility assays in buffers (pH 1–7.4) .
- Thermal analysis : DSC/TGA to assess stability and polymorphic forms .
Comparative studies with analogs (e.g., 4-methoxy vs. 3-methoxy derivatives) reveal structure-activity relationships .
Q. In cases where bioactivity data conflicts across studies, what strategies can be employed to reconcile discrepancies, particularly regarding the compound's mechanism of action?
- Methodological Answer : Contradictory bioactivity data often arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve discrepancies:
- Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) and include positive controls.
- Reproduce results : Independent replication in multiple labs with shared compound batches.
- Mechanistic studies : Employ techniques like SPR (surface plasmon resonance) for binding affinity measurements or CRISPR-Cas9 knockout models to identify target pathways .
- Structural analogs : Compare activity trends across derivatives to isolate functional group contributions .
For example, molecular docking studies (as in ) can clarify binding modes to receptors like kinase domains, resolving ambiguities in reported IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
